4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Brand Name: Vulcanchem
CAS No.: 107189-96-8
VCID: VC0025415
InChI: InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21)
SMILES: CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone

CAS No.: 107189-96-8

Main Products

VCID: VC0025415

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone - 107189-96-8

CAS No. 107189-96-8
Product Name 4-Acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name 4-acetyl-1-methyl-7-pyridin-4-yl-5,6,7,8-tetrahydro-2H-isoquinolin-3-one
Standard InChI InChI=1S/C17H18N2O2/c1-10-15-9-13(12-5-7-18-8-6-12)3-4-14(15)16(11(2)20)17(21)19-10/h5-8,13H,3-4,9H2,1-2H3,(H,19,21)
Standard InChIKey NVTWQACIVZHUPA-UHFFFAOYSA-N
SMILES CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3
Canonical SMILES CC1=C2CC(CCC2=C(C(=O)N1)C(=O)C)C3=CC=NC=C3
Synonyms 4-acetyl-1-methyl-7-(4-pyridyl)-5,6,7,8-tetrahydro-3(2H)-isoquinolinone
MS 857
MS-857
PubChem Compound 129517
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator